molecular formula C20H36O2 B599715 Icosa-5,14-dienoic acid CAS No. 122055-58-7

Icosa-5,14-dienoic acid

Cat. No. B599715
M. Wt: 308.5
InChI Key: ZPYAEYLYGOTGGC-OYAITDOQSA-N
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Description

Icosa-5,14-dienoic acid is a chemical compound with the molecular formula C20H36O2 . It contains a total of 57 bonds, including 21 non-H bonds, 3 multiple bonds, 16 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Synthesis Analysis

A hybrid compound based on (5Z,9Z)-icosa-5,9-dienoic acid and vanillin was synthesized in high yield (94%) using a new intermolecular cross-cyclomagnesiation reaction of aliphatic and O-containing 1,2-dienes catalyzed by Cp2TiCl2 .


Molecular Structure Analysis

The molecular structure of Icosa-5,14-dienoic acid includes 20 carbon atoms, 36 hydrogen atoms, and 2 oxygen atoms . It has 3 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

Icosa-5,14-dienoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 428.9±14.0 °C at 760 mmHg, and a flash point of 325.6±15.2 °C . It has a molar refractivity of 96.4±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 340.5±3.0 cm3 .

Scientific Research Applications

3. Antitumor Potential

Scientific Field:

Oncology and Cancer Research

Summary:

Investigate Icosa-5,14-dienoic acid’s impact on tumor growth.

Methods and Experimental Procedures:

Results:

These applications highlight the multifaceted potential of Icosa-5,14-dienoic acid in various scientific fields. Keep in mind that further research is needed to fully understand its mechanisms and clinical implications . 🌟

Future Directions

The synthesis of hybrid compounds based on Icosa-5,14-dienoic acid and other biologically active compounds presents an interesting area of future research . These hybrid molecules could potentially exhibit synergistic interactions and increased effectiveness, while balancing side effects and avoiding potential drug resistance .

properties

IUPAC Name

icosa-5,14-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,15-16H,2-5,8-14,17-19H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYAEYLYGOTGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCCCCCCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694033
Record name Icosa-5,14-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Icosa-5,14-dienoic acid

CAS RN

122055-58-7
Record name Icosa-5,14-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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